![molecular formula C15H24Cl2N2O B13042653 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[45]decane 2hcl is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.
Spirocyclization: The pyridine derivative undergoes spirocyclization to form the spirocyclic core of the compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Final Assembly: The final step involves the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety and the formation of the hydrochloride salt. This step may involve additional purification processes to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of large-scale purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures, such as 2-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide.
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures, such as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Uniqueness
3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H24Cl2N2O |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
3-(2-pyridin-4-ylethyl)-2-oxa-8-azaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1(13-3-7-16-8-4-13)2-14-11-15(12-18-14)5-9-17-10-6-15;;/h3-4,7-8,14,17H,1-2,5-6,9-12H2;2*1H |
Clave InChI |
MUSHDIJVPWYRON-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(OC2)CCC3=CC=NC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


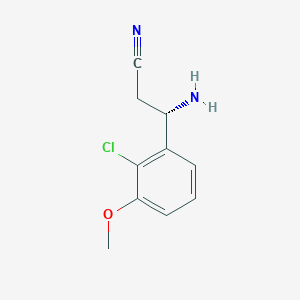
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
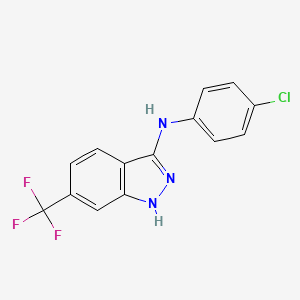
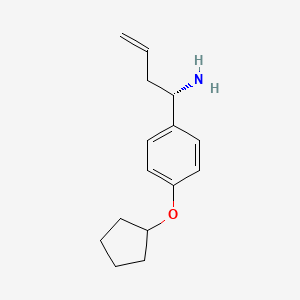
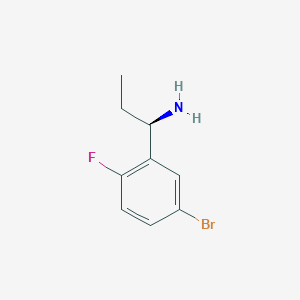
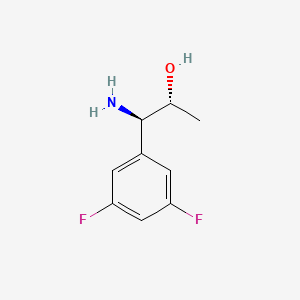
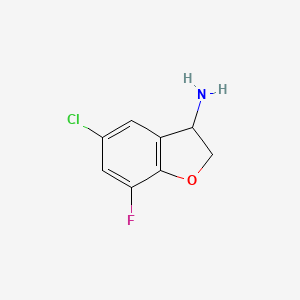
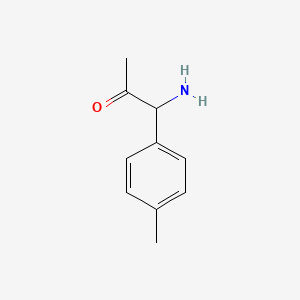
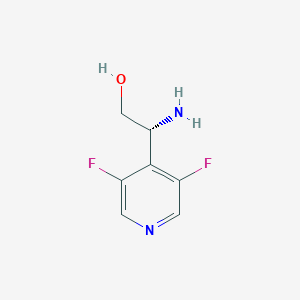

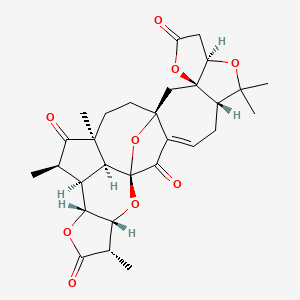
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)


